1-NAPHTHYL PP1
Overview
Description
Mechanism of Action
Target of Action
1-NAPHTHYL PP1 is a selective inhibitor of the Src family of kinases, including v-Src, c-Fyn, c-Abl, CDK2, and CAMK II . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
The compound interacts with its targets by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This inhibition disrupts the phosphorylation process, leading to changes in the function of the proteins that these kinases would normally act upon .
Biochemical Pathways
The Src family of kinases, which are the primary targets of this compound, are involved in several biochemical pathways. These include pathways related to cell growth and proliferation, apoptosis, and immune response . By inhibiting these kinases, this compound can affect these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The inhibition of Src family kinases by this compound can lead to various molecular and cellular effects. For instance, it can halt cell proliferation, induce apoptosis, and modulate immune responses . These effects can be beneficial in the context of diseases such as cancer, where uncontrolled cell growth and impaired apoptosis are common .
Biochemical Analysis
Biochemical Properties
4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions as a selective inhibitor of src family kinases, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl . The compound exhibits high selectivity for the I338G mutant v-Src, with an IC50 value of 1.5 nM, compared to 1.0 µM for the wild-type v-Src . Additionally, it inhibits wild-type Fyn with an IC50 value of 600 nM . The interactions between 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine and these kinases are ATP-competitive and reversible, making it a valuable tool for studying kinase signaling pathways .
Cellular Effects
4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine influences various cellular processes by inhibiting specific tyrosine kinases. This inhibition affects cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound’s selective inhibition of mutant kinases over wild-type kinases allows researchers to study the specific roles of these kinases in cellular functions and disease states . For example, the inhibition of v-Src and c-Fyn can impact cell proliferation, differentiation, and survival, providing insights into cancer biology and potential therapeutic targets .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine involves its binding to the ATP-binding site of target kinases, thereby preventing ATP from binding and inhibiting kinase activity . This ATP-competitive inhibition is reversible, allowing for precise control over kinase activity in experimental settings . The compound’s high selectivity for mutant kinases, such as the I338G mutant v-Src, is due to specific interactions within the ATP-binding pocket that are not present in wild-type kinases . This selectivity enables researchers to dissect the roles of mutant kinases in disease progression and develop targeted therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine can change over time due to its stability and degradation. The compound is stable when stored at -20°C and can be reconstituted in DMSO for experimental use . Over time, the inhibition of target kinases by this compound can lead to long-term changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for understanding the sustained impact of kinase inhibition on cellular processes and for designing long-term therapeutic strategies .
Dosage Effects in Animal Models
The effects of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound selectively inhibits mutant kinases without significant toxicity . At higher doses, it may exhibit off-target effects and toxicity, highlighting the importance of dose optimization in preclinical studies . Threshold effects observed in these studies provide valuable information for determining the therapeutic window and potential adverse effects of the compound .
Metabolic Pathways
4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine is involved in metabolic pathways related to kinase signaling. The compound interacts with enzymes and cofactors involved in ATP synthesis and utilization, affecting metabolic flux and metabolite levels . By inhibiting specific kinases, the compound can alter the phosphorylation status of downstream targets, leading to changes in metabolic pathways and cellular energy balance . These effects are crucial for understanding the broader impact of kinase inhibition on cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins . The compound’s cell-permeable nature allows it to efficiently enter cells and reach its target kinases . Once inside the cell, it can localize to specific subcellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s localization to the cytoplasm and nucleus allows it to interact with target kinases involved in various cellular processes . These interactions can modulate kinase activity and downstream signaling pathways, leading to changes in cellular function and gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
1-Naphthyl PP1 can be synthesized through a series of chemical reactions involving the formation of the pyrazolo[3,4-d]pyrimidine core. The synthetic route typically involves the reaction of 1-naphthylamine with tert-butyl isocyanide and other reagents under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-Naphthyl PP1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Naphthyl PP1 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tool to study kinase activity and inhibition.
Biology: Employed in cell signaling studies to investigate the role of specific kinases in cellular processes.
Medicine: Potential therapeutic applications in targeting specific kinases involved in diseases like cancer.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
Comparison with Similar Compounds
1-Naphthyl PP1 is unique in its high selectivity and potency for src family kinases and Protein Kinase D. Similar compounds include:
PP1: Another src family kinase inhibitor with a different chemical structure.
PP2: A more potent inhibitor of src family kinases compared to PP1.
Dasatinib: A multi-kinase inhibitor with broader specificity
These compounds differ in their selectivity, potency, and chemical structure, making this compound a valuable tool for specific kinase inhibition studies.
Properties
IUPAC Name |
1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHQBIXMLULFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274446 | |
Record name | pp1 analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221243-82-9 | |
Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221243-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | pp1 analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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